molecular formula C10H8BrNO2 B12282821 4-Bromo-5-methylindole-3-carboxylic Acid

4-Bromo-5-methylindole-3-carboxylic Acid

Katalognummer: B12282821
Molekulargewicht: 254.08 g/mol
InChI-Schlüssel: BDTZHCABCBUMBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-methylindole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, specifically, has a bromine atom at the fourth position, a methyl group at the fifth position, and a carboxylic acid group at the third position of the indole ring.

Vorbereitungsmethoden

The synthesis of 4-Bromo-5-methylindole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 5-methylindole-3-carboxylic acid using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4-Bromo-5-methylindole-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst to form esters.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-methylindole-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Bromo-5-methylindole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-5-methylindole-3-carboxylic acid can be compared with other indole derivatives, such as:

    5-Methylindole-3-carboxylic Acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    4-Bromoindole-3-carboxylic Acid: Lacks the methyl group, which can affect its chemical properties and interactions.

    Indole-3-carboxylic Acid: Lacks both the bromine and methyl groups, making it less substituted and potentially less reactive in certain reactions.

The presence of the bromine and methyl groups in this compound makes it unique and potentially more versatile in chemical synthesis and biological applications .

Eigenschaften

Molekularformel

C10H8BrNO2

Molekulargewicht

254.08 g/mol

IUPAC-Name

4-bromo-5-methyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C10H8BrNO2/c1-5-2-3-7-8(9(5)11)6(4-12-7)10(13)14/h2-4,12H,1H3,(H,13,14)

InChI-Schlüssel

BDTZHCABCBUMBI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C=C1)NC=C2C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.